molecular formula C21H25F2N3O2 B15120678 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline

Katalognummer: B15120678
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: URXBISVYSIIDMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a piperidine ring that contains difluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4,4-difluoropiperidine with a suitable acylating agent to form the 4,4-difluoropiperidine-1-carbonyl intermediate. This intermediate is then reacted with a quinoline derivative under controlled conditions to yield the final product. The reaction conditions often require the use of anhydrous solvents and specific catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication. Additionally, the piperidine ring can bind to specific receptors in the central nervous system, modulating neurotransmitter release and uptake .

Vergleich Mit ähnlichen Verbindungen

Compared to other quinoline derivatives, 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxyquinoline is unique due to the presence of the difluoropiperidine moiety. Similar compounds include:

Eigenschaften

Molekularformel

C21H25F2N3O2

Molekulargewicht

389.4 g/mol

IUPAC-Name

(4,4-difluoropiperidin-1-yl)-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C21H25F2N3O2/c1-28-17-3-4-18-16(14-17)2-5-19(24-18)25-10-6-15(7-11-25)20(27)26-12-8-21(22,23)9-13-26/h2-5,14-15H,6-13H2,1H3

InChI-Schlüssel

URXBISVYSIIDMG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(C=C2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.